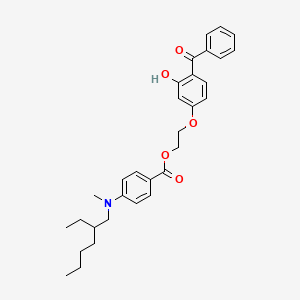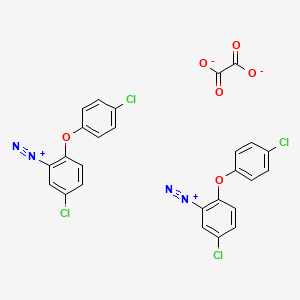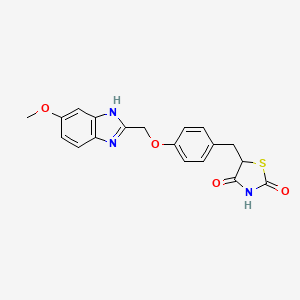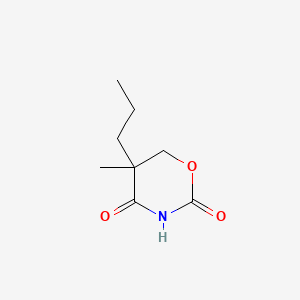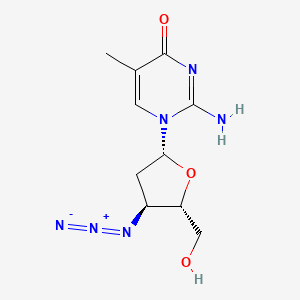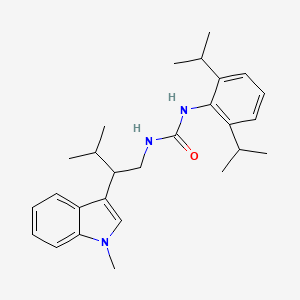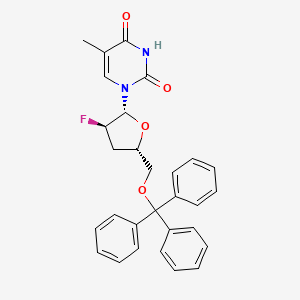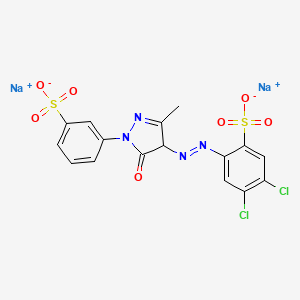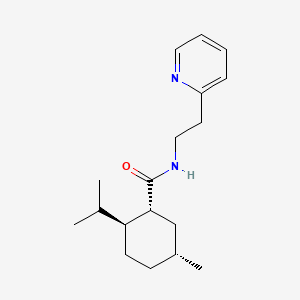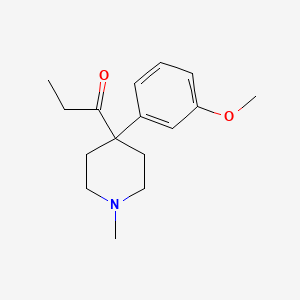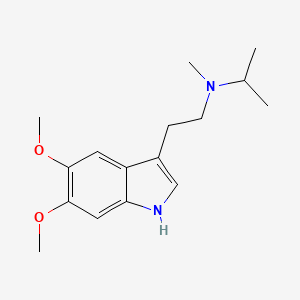
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine is a lesser-known psychedelic compound belonging to the tryptamine class. It was first synthesized by Alexander Shulgin and is known for its structural similarity to other tryptamines such as MiPT (N-methyl-N-isopropyltryptamine). The compound has the chemical formula C16H24N2O2 and a molar mass of 276.38 g/mol .
Méthodes De Préparation
The synthesis of 5,6-Dimethoxy-N-methyl-N-isopropyltryptamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative, which is then subjected to methylation and isopropylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to optimize efficiency and scalability
Analyse Des Réactions Chimiques
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-N-methyl-N-isopropyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at these receptors, leading to altered perception and mood. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine is similar to other tryptamines such as:
MiPT (N-methyl-N-isopropyltryptamine): Shares structural similarities but differs in the presence of methoxy groups.
5-MeO-MiPT (5-methoxy-N-methyl-N-isopropyltryptamine): Another analog with a methoxy group at the 5-position.
4-AcO-DMT (4-acetoxy-N,N-dimethyltryptamine): A different tryptamine derivative with distinct pharmacological properties.
5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine): Known for its potent psychedelic effects
Propriétés
Numéro CAS |
96096-58-1 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
N-[2-(5,6-dimethoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18(3)7-6-12-10-17-14-9-16(20-5)15(19-4)8-13(12)14/h8-11,17H,6-7H2,1-5H3 |
Clé InChI |
XXWWFLAMFUOAQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCC1=CNC2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


